1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777093
InChI: InChI=1S/C11H14O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,12-13H,3-6H2
SMILES:
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol

CAS No.:

Cat. No.: VC15777093

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol -

Specification

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propane-1,3-diol
Standard InChI InChI=1S/C11H14O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,12-13H,3-6H2
Standard InChI Key SCPSSMPKRBJSLT-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C(CCO)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of a 2,3-dihydrobenzo[b][1, dioxin ring system, a bicyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. This core is substituted at the 6-position with a propane-1,3-diol chain. The propane chain features hydroxyl groups at both terminal carbons (C1 and C3), contributing to its polarity and hydrogen-bonding capacity.

Molecular Formula and Stereochemistry

While explicit data on this compound’s molecular formula are scarce in publicly available literature, its structure can be extrapolated from related derivatives. For instance, the Eliglustat precursor (1R,2R)-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-(((S)-2-hydroxy-1-phenylethyl)amino)propane-1,3-diol has a molecular formula of C19H23NO5\text{C}_{19}\text{H}_{23}\text{NO}_5 and a molar mass of 345.4 g/mol . Removing the ((S)-2-hydroxy-1-phenylethyl)amino group yields a simplified formula approximating C11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4, consistent with the propane-1,3-diol substitution pattern.

Physicochemical Properties

The diol moiety enhances water solubility, while the aromatic benzodioxin system confers lipophilicity. This amphiphilic balance suggests potential bioavailability, though experimental data on partition coefficients (logP) or pKa values are currently unavailable.

Synthetic Routes and Methodologies

Key Intermediate in Eliglustat Synthesis

The compound’s structural analogs play critical roles in synthesizing Eliglustat, a glucosylceramide synthase inhibitor. A patented route involves reacting (5S)-5-phenylmorpholin-2-one with 1,4-benzodioxan-6-carbaldehyde in toluene under reflux, followed by purification via flash chromatography . While this process targets Eliglustat precursors, similar strategies could theoretically yield 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)propane-1,3-diol by omitting subsequent functionalization steps.

Alternative Pathways

Hypothetical synthetic approaches include:

  • Nucleophilic Substitution: Reacting 6-bromo-2,3-dihydrobenzo[b] dioxin with a propane-1,3-diol derivative under basic conditions.

  • Reductive Amination: Coupling a benzodioxin-containing aldehyde with a diol amine, though this would introduce nitrogen—a deviation from the target structure.

Comparative Analysis of Structural Analogs

The table below contrasts 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)propane-1,3-diol with related compounds, emphasizing functional group variations and their implications:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Features
1-(2,3-Dihydrobenzo[b][1, dioxin-6-yl)propane-1,3-diolC11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4210.23 (calculated)Diol termini, no nitrogen
Eliglustat Acetamide Amino Alcohol C23H28N2O5\text{C}_{23}\text{H}_{28}\text{N}_2\text{O}_5412.49Acetamide, pyrrolidine, hydroxyl
(2S,3R)-2-Amino-3-(2,3-dihydrobenzo[b][1, dioxin-6-yl)-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one C15H20N2O4\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_4292.34Amino group, ketone, pyrrolidine
1-(2,3-Dihydrobenzo[b] dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-one C15H19NO3\text{C}_{15}\text{H}_{19}\text{NO}_3261.32Ketone, pyrrolidine

Challenges and Future Directions

Knowledge Gaps

Critical data missing include:

  • Synthetic Yield Optimization: Current methods for analogs report variable yields (e.g., 30–60% in Eliglustat syntheses ), necessitating improved catalysts or solvents.

  • Toxicological Profiles: No in vitro or in vivo toxicity studies are available.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the diol chain or benzodioxin substituents to enhance bioactivity.

  • Computational Modeling: Predicting binding affinities for disease-relevant targets using molecular docking simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator